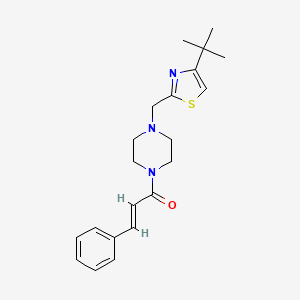
Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-®-gamma-(4-pyridinylmethyl)-L-proline” is a type of BOC-Amino Acid . It has a molecular formula of C16H22N2O4 and a molecular weight of 306.36 . The IUPAC name for this compound is (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-4-7-16(18,13(19)20)11-12-5-8-17-9-6-12/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,19,20)/t16-/m1/s1 . The Canonical SMILES string is CC©©OC(=O)N1CCCC1(CC2=CC=NC=C2)C(=O)O .Physical And Chemical Properties Analysis
“Boc-®-gamma-(4-pyridinylmethyl)-L-proline” has a density of 1.2±0.1 g/cm3 . Its boiling point is 466.7±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline and related compounds have been explored for their catalytic properties in asymmetric synthesis. For instance, Boc-l-proline serves as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes, demonstrating the utility of proline derivatives in asymmetric catalysis with good yields and enantioselectivities (Zhou et al., 2004). Additionally, proline derivatives have been utilized in the synthesis of cyclic compounds such as cyclodepsipeptides, showcasing their role in the formation of complex molecular architectures (Zanotti et al., 2009).
Chemical Synthesis and Structural Analysis
In the realm of chemical synthesis, Boc-protected proline derivatives have been synthesized for use in peptide construction. For example, practical synthesis methods have been developed for Boc and Fmoc protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline, highlighting the importance of Boc-protected prolines in classical peptide synthesis (Demange et al., 1998). The locked conformations for proline's pyrrolidine ring synthesized with sterically demanding groups also provide insights into the structural analysis of proline and its derivatives, with implications for their biological roles (Koskinen et al., 2005).
Catalytic Properties in Organic Reactions
Proline derivatives have shown catalytic properties in organic reactions, such as the synthesis of novel O-ferrocenoyl hydroxyproline conjugates. These conjugates demonstrated catalytic abilities toward aldol addition reactions, indicating the potential of proline derivatives in catalysis and asymmetric synthesis (Al-Momani & Lataifeh, 2013).
Peptide and Protein Structure
Proline-rich peptides play a significant role in determining the structure and function of many proteins. The conformation of peptides containing proline, such as a 16-residue zervamicin IIA analog, has been studied to understand the structural features and potential biological implications of proline-containing peptides (Karle et al., 1987).
Synthesis and Application in Peptidomimetics
Boc-protected prolines have been used in the synthesis of 4-alkylprolinols and prolines, serving as building blocks for peptides, peptidomimetics, and natural products. This highlights the versatility of proline derivatives in the synthesis of biologically relevant compounds (Del Valle & Goodman, 2003).
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-12(9-13(18)14(19)20)8-11-4-6-17-7-5-11/h4-7,12-13H,8-10H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQFAQIIPUWOGG-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2929144.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)
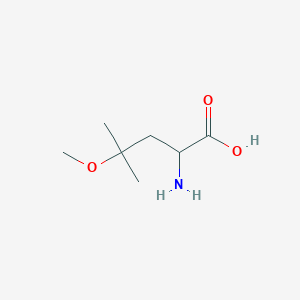
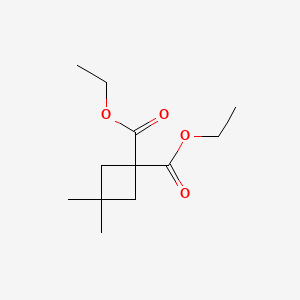
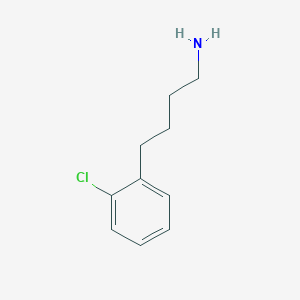
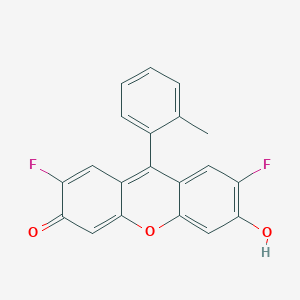
![3-(2-bromophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2929155.png)
![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2929158.png)
![8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929159.png)
![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)
![2-chloro-N-[2-(1H-indol-3-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2929161.png)
![ethyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2929162.png)
![1-Cyclopropyl-3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one](/img/structure/B2929163.png)
